
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide, also known as JNJ-54175446, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of N-type calcium channel blockers, which are known to play a crucial role in pain signaling pathways.
Wirkmechanismus
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide acts as a selective blocker of N-type calcium channels, which are located in the presynaptic terminals of primary afferent neurons. These channels play a crucial role in the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling pathways. By blocking N-type calcium channels, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide reduces the release of these neurotransmitters, thereby reducing the transmission of pain signals.
Biochemical and Physiological Effects:
In addition to its effects on pain signaling pathways, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the release of dopamine in the striatum, which may have implications for the treatment of Parkinson's disease. N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide is its selectivity for N-type calcium channels, which allows for more targeted modulation of pain signaling pathways. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings. Additionally, further research is needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans.
Zukünftige Richtungen
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide. One area of interest is the development of more potent analogs of this compound that may have greater efficacy in clinical settings. Additionally, further studies are needed to determine the safety and efficacy of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in humans. Finally, research on the potential applications of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide in the treatment of other neurological disorders, such as Parkinson's disease and epilepsy, may also be of interest.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclohexane carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with chloroacetyl chloride to form the final product. The purity and yield of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has been studied extensively for its potential therapeutic applications in the treatment of chronic pain. This compound has been shown to block N-type calcium channels, which are involved in the transmission of pain signals in the nervous system. In preclinical studies, N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide has demonstrated efficacy in reducing pain in animal models of chronic pain, such as neuropathic pain and inflammatory pain.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(3-methylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-23(20,21)14-7-5-6-13(10-14)22-11-15(19)18-16(12-17)8-3-2-4-9-16/h5-7,10H,2-4,8-9,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCGGNDAXYIPAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(3-methanesulfonylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


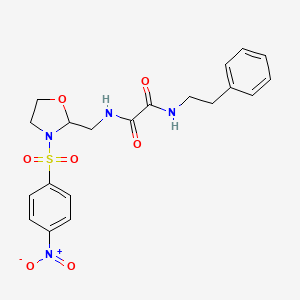
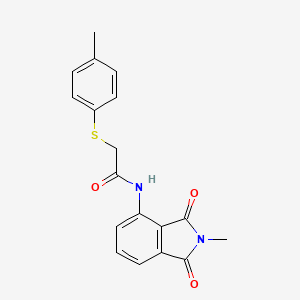
![N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2951071.png)
![Ethyl 1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-carboxylate](/img/structure/B2951074.png)
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone](/img/structure/B2951076.png)
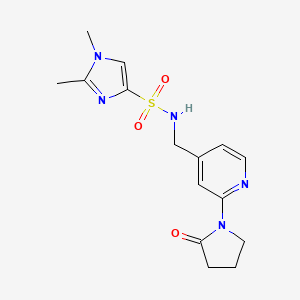
![(3-{[(4-Methoxyphenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2951079.png)

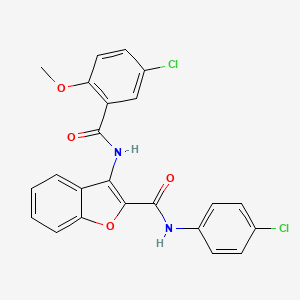
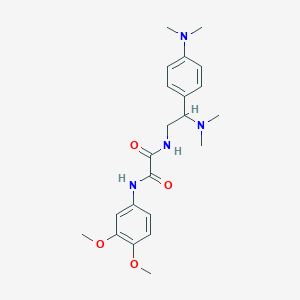
![2-(Benzo[d]isoxazol-3-yl)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone](/img/structure/B2951083.png)
![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2951084.png)
